3-Hydroxy-4-methoxybenzoic acid is a natural product found in Hypericum erectum, Euphorbia polycaulis, and other organisms with data available.
3-Hydroxy-4-methoxybenzoic acid
CAS No.: 645-08-9
Cat. No.: VC21342805
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 645-08-9 |
---|---|
Molecular Formula | C8H8O4 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | 3-hydroxy-4-methoxybenzoic acid |
Standard InChI | InChI=1S/C8H8O4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3,(H,10,11) |
Standard InChI Key | LBKFGYZQBSGRHY-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C(=O)O)O |
Appearance | White to Brown solid |
Melting Point | 251.5 °C |
Chemical Identity and Structure
3-Hydroxy-4-methoxybenzoic acid is a benzoic acid derivative characterized by specific functional group substitutions on the aromatic ring. It has a hydroxyl group at the 3-position and a methoxy group at the 4-position of the benzene ring structure. This compound is categorized among p-methoxybenzoic acids, which are benzoic acids with a methoxy group replacing the hydrogen atom at position 4 of the benzene ring .
Nomenclature and Identification
The compound is identified through various naming conventions and database entries, providing a comprehensive identification profile:
Parameter | Information |
---|---|
Common Name | Isovanillic acid |
Chemical Name | 3-Hydroxy-4-methoxybenzoic acid |
CAS Registry Number | 645-08-9 |
HMDB ID | HMDB0060003 |
Molecular Formula | C₈H₈O₄ |
Molecular Weight | 168.15 g/mol |
This compound is also known by several synonyms including acide isovanillique, isovanillic aci, and is identified as Diosmin Impurity A in pharmaceutical contexts .
Physical and Chemical Properties
3-Hydroxy-4-methoxybenzoic acid exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems:
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 250-253°C |
Boiling Point | 257.07°C (estimate) |
Density | 1.3037 (estimate) |
Refractive Index | 1.5090 (estimate) |
Recommended Storage | Inert atmosphere, Room Temperature |
Acid-Base Character | Extremely weak basic (essentially neutral) |
These properties are critical for understanding the compound's stability, reactivity, and potential applications in various research contexts .
Biochemical Classification and Role
3-Hydroxy-4-methoxybenzoic acid belongs to a specific class of organic compounds with distinct biochemical properties and potential functions.
Biochemical Classification
The compound is classified as a p-methoxybenzoic acid derivative, a category of phenolic compounds characterized by specific substitution patterns on the benzene ring. This structural arrangement contributes to its biochemical behavior and interactions with biological systems .
Metabolic Relationships
3-Hydroxy-4-methoxybenzoic acid has been identified as a metabolite of isovanillin. This metabolic relationship provides insight into biochemical pathways involving phenolic aldehydes:
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Isovanillin is a phenolic aldehyde and an isomer of vanillin
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Isovanillin undergoes metabolism, likely through aldehyde dehydrogenase
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This metabolic process results in the formation of isovanillic acid (3-Hydroxy-4-methoxybenzoic acid)
Understanding this metabolic relationship is crucial for research in biochemical pathways and metabolomics studies.
Enzyme Interactions and Biological Activity
Research has identified specific enzyme interactions for 3-Hydroxy-4-methoxybenzoic acid that may contribute to its biological significance.
Comparison with Related Compounds
While direct research on 3-Hydroxy-4-methoxybenzoic acid is somewhat limited in the available search results, related compounds have shown significant biological activities:
4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME), which features a different arrangement of the same functional groups, has demonstrated anticancer properties through inhibition of the Akt/NFκB signaling pathway in prostate cancer cells .
This relationship suggests potential for exploring the biological activities of 3-Hydroxy-4-methoxybenzoic acid in similar research contexts, though the compounds have distinct structural arrangements and likely different biological profiles.
Analytical Considerations
The identification, quantification, and characterization of 3-Hydroxy-4-methoxybenzoic acid involve specific analytical approaches that are essential for research applications.
Detection Status
According to the Human Metabolome Database, 3-Hydroxy-4-methoxybenzoic acid has been detected and quantified in biological samples, indicating established analytical methods exist for its identification in complex matrices .
Structural Characterization
The compound's structural characteristics have been confirmed through various analytical techniques. For related compounds, characterization methods have included:
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Gas chromatography-mass spectrometry
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Proton nuclear magnetic resonance (NMR) spectroscopy
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Thin-layer chromatography
These methods could similarly be applied to the characterization of 3-Hydroxy-4-methoxybenzoic acid in research contexts .
Research Applications and Future Directions
Current research on 3-Hydroxy-4-methoxybenzoic acid suggests several potential applications and areas for future investigation.
Metabolomics Studies
As a detected and quantified metabolite, 3-Hydroxy-4-methoxybenzoic acid may serve as a biomarker in metabolomics studies. Its presence in biological samples could provide insights into specific metabolic pathways or conditions .
Enzyme Inhibition Research
The compound's ability to selectively inhibit aldehyde oxidase warrants further investigation for potential applications in:
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Enzyme inhibition studies
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Drug metabolism research
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Development of enzyme inhibitors with greater specificity
These research directions could expand understanding of the compound's biological significance and potential therapeutic applications.
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